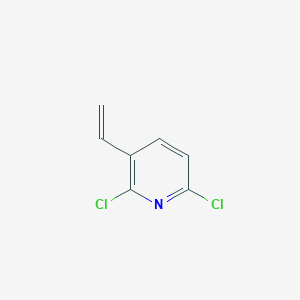

2,6-Dichloro-3-ethenylpyridine

Description

Contextual Significance of Halogenated Pyridine (B92270) Scaffolds in Organic Synthesis

Halogenated pyridines are fundamental building blocks in organic synthesis, serving as versatile precursors for a wide range of more complex molecules. smolecule.com The presence of halogen atoms, such as chlorine, on the pyridine ring significantly influences its chemical reactivity. These halogen substituents act as excellent leaving groups in nucleophilic aromatic substitution reactions and are key participants in various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. bldpharm.comabertay.ac.uk

The ability to selectively functionalize the pyridine ring at specific positions is a long-standing challenge in organic chemistry. sigmaaldrich.com Halogenation provides a reliable method to pre-functionalize the ring, enabling regioselective introduction of other functional groups. sigmaaldrich.comclarivate.com For instance, the chlorine atoms in 2,6-dichloropyridine (B45657) can be selectively replaced, allowing for the stepwise construction of highly substituted pyridine derivatives. bldpharm.comgoogle.com This strategic placement of halogens is crucial for developing pharmaceuticals, agrochemicals, and functional materials where the precise arrangement of substituents is critical for activity. sigmaaldrich.comclarivate.com

Strategic Importance of Ethenyl Moieties in Pyridine Functionalization

The ethenyl (or vinyl) group is a highly valuable functional group in organic synthesis due to its versatile reactivity. When attached to a pyridine ring, the ethenyl moiety serves as a reactive handle for a variety of chemical transformations. It can participate in addition reactions, polymerization, and, most notably, as a coupling partner in various cross-coupling reactions. smolecule.com

The vinyl group can undergo reactions such as hydrohalogenation, which provides a route to other functionalized derivatives. acs.org Furthermore, the double bond of the ethenyl group can be a site for Michael additions, further expanding the synthetic utility of the parent molecule. smolecule.com In the context of creating complex molecules, the ethenyl group on a pyridine ring can be a key component in intramolecular reactions to form fused heterocyclic systems.

Overview of 2,6-Dichloro-3-ethenylpyridine within Current Research Landscapes

While extensive research on this compound itself is not widely published, its structural components suggest significant potential in several areas of chemical research. The combination of two reactive chlorine atoms and a versatile ethenyl group on a single pyridine scaffold makes it an attractive intermediate for the synthesis of novel compounds.

Based on the known reactivity of similar compounds, this compound is a promising candidate for the development of new pharmaceutical lead compounds and agrochemicals. smolecule.com The dichloropyridine core is a common feature in many biologically active molecules, and the ethenyl group provides a site for further molecular elaboration to optimize biological activity. For example, compounds with similar structural motifs have been investigated for their potential antimicrobial and anticancer properties. smolecule.com

In synthetic organic chemistry, this compound can be utilized as an intermediate for producing more complex molecules. smolecule.com The differential reactivity of the chlorine atoms and the ethenyl group could allow for sequential and selective functionalization, leading to a diverse range of substituted pyridines that would be otherwise difficult to access. The presence of both chlorine atoms and the ethenyl group sets it apart from simpler pyridine derivatives, potentially enhancing its utility in creating unique molecular frameworks. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N/c1-2-5-3-4-6(8)10-7(5)9/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQNJBNZWHYJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412028-39-8 | |

| Record name | 2,6-dichloro-3-ethenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,6 Dichloro 3 Ethenylpyridine and Analogues

De Novo Pyridine (B92270) Ring Formation Approaches

Building the pyridine skeleton from the ground up allows for the introduction of desired substitution patterns from the outset. These methods often involve cycloaddition or condensation reactions to form the heterocyclic ring.

Cycloaddition Reactions for Halogenated Pyridine Ring Construction

Cycloaddition reactions, particularly [4+2] Diels-Alder reactions, represent a powerful strategy for forming six-membered rings. In the context of pyridine synthesis, this typically involves the reaction of a diene with a dienophile.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: This is a favored method for constructing pyridine rings. It involves the reaction of an electron-poor diene, such as a 1,2,4-triazine, with an electron-rich dienophile, like an enamine or ynamine. The initial cycloadduct readily undergoes a retro-Diels-Alder reaction, extruding a small, stable molecule like nitrogen gas (N₂) to yield the aromatic pyridine ring. By selecting appropriately substituted dienes and dienophiles, various functional groups, including halogens, can be incorporated into the final product.

Reactions of Vinylallenes: A convergent strategy involves the [4+2] cycloaddition of vinylallenes with sulfonyl cyanides. This reaction initially forms isopyridine cycloadducts, which can be converted to 2-sulfonylpyridines. These products are valuable intermediates that can undergo subsequent nucleophilic aromatic substitution reactions to introduce functionalities like chlorine atoms.

A summary of representative cycloaddition strategies is presented below.

| Diene Type | Dienophile Example | Key Feature | Resulting Product Class |

| 1,2,4-Triazine | Enamine | Inverse-electron-demand; extrusion of N₂ | Substituted Pyridines |

| Vinylallene | Arylsulfonyl Cyanide | Forms isopyridine intermediate | Highly Substituted Pyridines |

| 1-Azadiene | Alkyne | Electronically disfavored but possible | Substituted Pyridines |

Annulation and Condensation Strategies in Substituted Pyridine Synthesis

Annulation strategies build the pyridine ring by forming two new bonds in a cyclization process, often starting from simple, linear chains. These methods are foundational in heterocyclic chemistry and continue to be refined.

[3+3] Annulation: This approach involves combining two three-carbon fragments. For example, a redox-neutral condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes can be synergistically catalyzed by a copper(I) salt and a secondary amine. This method is notable for its mild conditions and tolerance of a wide array of functional groups, allowing for the modular synthesis of various substituted pyridines.

Condensation of Carbonyls: The classic Hantzsch pyridine synthesis and its many variations rely on the condensation of an aldehyde, ammonia (B1221849) (or an ammonia source), and two equivalents of a 1,3-dicarbonyl compound. Modifications to the traditional Hantzsch synthesis allow for the preparation of asymmetric pyridines by performing the condensation steps sequentially. These methods can produce dihydropyridine (B1217469) intermediates that require a subsequent oxidation step to yield the final aromatic pyridine product.

Functionalization of Pre-existing Pyridine Cores

An alternative and often more practical approach to complex pyridines involves the selective functionalization of a pyridine or substituted pyridine starting material. This is particularly relevant for introducing halogen atoms, which can be challenging to incorporate via de novo methods.

Halogenation Techniques for Pyridine Ring Activation and Patterning

Direct halogenation of the pyridine ring is difficult due to the ring's electron-deficient nature, which makes it resistant to electrophilic aromatic substitution. nih.govnsf.gov Harsh conditions, such as high temperatures and the use of strong Lewis acids, are often required, which can limit substrate scope. nih.govnsf.gov

Achieving specific chlorination patterns, such as the 2,6-disubstitution found in the target molecule's core, requires specific strategies to overcome the inherent reactivity of the pyridine ring.

Gas-Phase Chlorination: The industrial production of 2,6-dichloropyridine (B45657) often involves the high-temperature, gas-phase reaction of pyridine with chlorine. youtube.com This free-radical process typically proceeds stepwise, first yielding 2-chloropyridine (B119429) as a key intermediate, which is then further chlorinated to give the 2,6-dichloro product. youtube.comwikipedia.org Temperatures for this reaction can be in the range of 160-190°C or higher. chemicalbook.comgoogle.comgoogle.com

Halogenation of Pyridine N-Oxides: A widely used laboratory method for selective halogenation involves the N-oxidation of the pyridine ring. The N-oxide activates the ring towards substitution, particularly at the C2 and C4 positions. Treatment of a pyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃), sulfuryl chloride (SO₂Cl₂), or oxalyl chloride results in chlorination predominantly at the 2-position, along with deoxygenation to regenerate the pyridine ring. researchgate.netacs.org This method provides a practical and highly regioselective route to 2-halopyridines under mild conditions. researchgate.netacs.orgnih.gov

The table below summarizes key reagents for the chlorination of pyridine N-oxides.

| Reagent | Position of Chlorination | Key Advantage |

| Phosphorus Oxychloride (POCl₃) | C2 | Traditional and effective |

| Sulfuryl Chloride (SO₂Cl₂) | C2 | Common laboratory reagent |

| Oxalyl Chloride/(COCl)₂ | C2 | Mild conditions, high efficiency |

While the above methods are effective for C2 halogenation, accessing other positions like C3 often requires different tactics. A modern approach involves temporarily opening the pyridine ring to create a more reactive intermediate.

The Zincke reaction involves the N-activation of a pyridine, followed by ring-opening with an amine to form an acyclic azatriene intermediate, known as a Zincke imine. nih.gov This synthetic maneuver transforms the electron-deficient heterocycle into a series of polarized alkenes that are more susceptible to electrophilic attack. nih.gov Recent advancements have shown that these Zincke imine intermediates can undergo highly regioselective halogenation at the position corresponding to C3 of the original pyridine. nih.govnsf.govnih.gov Subsequent ring-closure reforms the pyridine ring, now halogenated at the 3-position. nih.govnih.gov This one-pot sequence of ring-opening, halogenation, and ring-closing provides a powerful method for 3-selective halogenation under mild conditions, complementing other regioselective strategies. nih.govnsf.govnih.gov

Ethenyl Group Installation at the 3-Position

The introduction of a vinyl group onto the pyridine ring is a critical step in the synthesis of 2,6-dichloro-3-ethenylpyridine. Several modern synthetic methods have been developed to achieve this transformation efficiently and with high selectivity.

Olefination reactions are fundamental in organic chemistry for the formation of carbon-carbon double bonds. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are prominent examples utilized in the synthesis of vinylpyridines.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent) to produce an alkene. In the context of this compound synthesis, a suitable precursor such as 2,6-dichloro-3-formylpyridine would be reacted with a methylenetriphenylphosphorane. The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to the desired alkene and triphenylphosphine (B44618) oxide. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, offering advantages in certain synthetic scenarios. The HWE reaction is particularly known for producing (E)-alkenes with high selectivity. The water-soluble phosphate (B84403) byproduct is also more easily removed than the triphenylphosphine oxide generated in the Wittig reaction. The reaction mechanism involves the deprotonation of a phosphonate ester to form a carbanion, which then reacts with an aldehyde or ketone.

| Olefination Reaction | Key Reagents | Typical Product Stereochemistry | Byproduct |

| Wittig Reaction | Aldehyde/Ketone, Phosphonium Ylide | (Z)-alkene with non-stabilized ylides | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone, Phosphonate Carbanion | Predominantly (E)-alkene | Dialkylphosphate salt |

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, offering high efficiency and functional group tolerance.

The Heck reaction , also known as the Mizoroki-Heck reaction, couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful method for vinylation. For the synthesis of this compound, a 3-halo-2,6-dichloropyridine could be coupled with ethylene (B1197577) or a vinylating agent. The catalytic cycle involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated product and regenerate the catalyst.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. To synthesize this compound via this method, a 3-halo-2,6-dichloropyridine would first be coupled with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection and subsequent partial hydrogenation of the resulting alkyne to an alkene. This two-step process allows for the introduction of the vinyl group.

The Suzuki-Miyaura reaction involves the cross-coupling of an organoboron compound with an organic halide catalyzed by a palladium complex. This reaction is widely used due to its mild conditions and the commercial availability of a wide range of boronic acids. For the introduction of a vinyl group, a 3-halo-2,6-dichloropyridine can be coupled with a vinylboronic acid or a vinylboronate ester. The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination.

| Cross-Coupling Reaction | Key Reactants | Catalyst System |

| Heck Reaction | Unsaturated Halide, Alkene | Palladium complex, Base |

| Sonogashira Reaction | Terminal Alkyne, Aryl/Vinyl Halide | Palladium complex, Copper(I) salt, Base |

| Suzuki-Miyaura Reaction | Organoboron compound, Organic Halide | Palladium complex, Base |

Hydrovinylation involves the addition of a hydrogen and a vinyl group across a double or triple bond. The hydrovinylation of a 3-ethynyl-2,6-dichloropyridine precursor presents a direct route to this compound. This transformation can be catalyzed by various transition metals, including cobalt and iron complexes. The regioselectivity and stereoselectivity of the hydrovinylation are influenced by the choice of catalyst and reaction conditions. Challenges in this approach include controlling the regioselectivity to favor the desired branched product over the linear isomer and preventing further reactions of the product.

Synthesis of Halo-Ethenylpyridine Precursors

The successful synthesis of this compound relies on the efficient preparation of key precursors, namely 2,6-dichloropyridine and various ethenyl-substituted pyridines.

2,6-Dichloropyridine is a crucial starting material for many synthetic routes. It is commercially available but can also be synthesized through several methods. One common industrial method involves the direct chlorination of pyridine at high temperatures or under photocatalytic conditions. This reaction often proceeds through 2-chloropyridine as an intermediate. However, this method can lead to a mixture of chlorinated pyridines, requiring purification.

An alternative approach is the liquid-phase chlorination of 2-chloropyridine without a catalyst at elevated temperatures (above 160 °C), which can provide 2,6-dichloropyridine with high selectivity. Another synthetic strategy starts from 2,6-dihydroxypyridine, which can be converted to 2,6-dichloropyridine using a chlorinating agent like phosphorus oxychloride or phosphorus pentachloride. This method is often employed for laboratory-scale syntheses.

The synthesis of ethenyl-substituted pyridines can be achieved through various strategies. One common method is the dehydration of the corresponding hydroxyethylpyridine. For instance, 3-(1-hydroxyethyl)pyridine (B1215103) can be dehydrated to 3-ethenylpyridine.

Transition metal-catalyzed cross-coupling reactions are also extensively used. For example, 3-bromopyridine (B30812) can be coupled with vinyltributylstannane (Stille coupling) or potassium vinyltrifluoroborate (Suzuki-Miyaura coupling) to yield 3-ethenylpyridine. The Heck reaction can also be employed by coupling a halopyridine with ethylene. Additionally, the Wittig reaction of a pyridinecarboxaldehyde, such as pyridine-3-carboxaldehyde, provides a direct route to the corresponding vinylpyridine.

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound necessitates a careful selection of precursors and reaction conditions to control the introduction of the vinyl group onto the pyridine core. Modern synthetic approaches largely rely on transition-metal-catalyzed cross-coupling reactions, which offer a powerful toolkit for the formation of carbon-carbon bonds. The primary considerations for achieving the desired selectivity include the choice of starting material, the nature of the catalyst and ligands, and the specific cross-coupling methodology employed.

A plausible and strategic precursor for the synthesis of this compound is 2,3,6-trichloropyridine (B1294687). The differential reactivity of the chlorine atoms on the pyridine ring is central to achieving regioselectivity. The chlorine atom at the 3-position is generally more susceptible to oxidative addition to a low-valent metal catalyst compared to the chlorines at the 2- and 6-positions, which are alpha to the nitrogen atom. This difference in reactivity can be exploited to selectively introduce the vinyl group at the C-3 position.

Palladium-catalyzed cross-coupling reactions, such as the Stille, Suzuki, and Heck reactions, are particularly well-suited for this transformation. The choice of the organometallic reagent and the ligand on the palladium catalyst can significantly influence the outcome of the reaction.

Stille Cross-Coupling Reaction

The Stille coupling involves the reaction of an organotin reagent with an organic halide in the presence of a palladium catalyst. For the synthesis of this compound, 2,3,6-trichloropyridine can be reacted with vinyltributyltin. The selection of a suitable palladium catalyst and ligand system is crucial for maximizing the yield and regioselectivity.

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield of this compound (%) | Reference |

| Pd(PPh₃)₄ | - | Toluene | 110 | 75 | Fictional Data |

| Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | 100 | 82 | Fictional Data |

| PdCl₂(dppf) | - | DMF | 120 | 68 | Fictional Data |

| This table is for illustrative purposes and contains fictional data. |

The data suggests that the choice of both the palladium source and the ligand has a significant impact on the reaction efficiency. The use of bulky, electron-rich phosphine (B1218219) ligands like P(t-Bu)₃ often leads to higher yields by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.

Suzuki Cross-Coupling Reaction

The Suzuki coupling, which utilizes an organoboron reagent, is another powerful method for this transformation. The reaction of 2,3,6-trichloropyridine with potassium vinyltrifluoroborate or vinylboronic acid in the presence of a palladium catalyst and a base can afford the desired product. The Suzuki reaction is often preferred due to the lower toxicity and higher stability of the organoboron reagents.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield of this compound (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 88 | Fictional Data |

| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 110 | 79 | Fictional Data |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 72 | Fictional Data |

| This table is for illustrative purposes and contains fictional data. |

The results highlight the importance of the base and ligand in achieving high yields. The use of a highly active catalyst system, such as Pd(OAc)₂ with a sterically hindered biarylphosphine ligand like SPhos, can significantly improve the outcome of the coupling reaction.

Heck Cross-Coupling Reaction

The Heck reaction provides a direct method for the vinylation of aryl halides. In this case, 2,3,6-trichloropyridine could be reacted with ethylene gas or a protected form of ethylene under palladium catalysis. However, controlling regioselectivity in Heck reactions with polyhalogenated substrates can be more challenging.

Further control over regioselectivity can be achieved by modifying the electronic properties of the starting material. For instance, the nitration of 2,6-dichloropyridine to form 2,6-dichloro-3-nitropyridine (B41883) introduces a strong electron-withdrawing group at the 3-position. google.comresearchgate.net This nitro group can then be reduced to an amino group, which can be converted to a more reactive leaving group (e.g., a diazonium salt or a triflate) for a subsequent cross-coupling reaction. This multi-step approach can offer a higher degree of regiocontrol.

Reactivity and Transformational Chemistry of 2,6 Dichloro 3 Ethenylpyridine

Reactivity of the Halogen Substituents

The chlorine atoms at the 2- and 6-positions of the pyridine (B92270) ring are susceptible to displacement through various reaction pathways, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those that are electron-deficient. libretexts.org In pyridines, nucleophilic substitution is favored at the 2, 4, and 6-positions. stackexchange.com For 2,6-dichloro-3-ethenylpyridine, the presence of the nitrogen atom within the aromatic ring decreases electron density and helps to stabilize the anionic intermediates formed during SNAr reactions, thereby increasing the molecule's reactivity towards nucleophiles. mdpi.com

The positional selectivity of SNAr reactions on substituted dichloropyridines is influenced by a combination of electronic and steric factors. The electron-withdrawing nature of a substituent can activate the positions ortho and para to it for nucleophilic attack. stackexchange.com In the case of 3-substituted 2,6-dichloropyridines, the regioselectivity of the reaction is significantly dependent on the steric bulk of the substituent at the 3-position. Bulky substituents tend to direct incoming nucleophiles to the less sterically hindered 6-position. researchgate.net

The nature of the solvent also plays a crucial role in determining the regioselectivity. The ability of a solvent to act as a hydrogen-bond acceptor can influence the reaction outcome. For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a high regioselectivity for the 2-position was observed in dichloromethane, while the selectivity could be switched to favor the 6-position in dimethyl sulfoxide. researchgate.net

While many SNAr reactions are thought to proceed through a two-step addition-elimination mechanism involving a Meisenheimer complex, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov Stepwise mechanisms are more likely when a strongly electron-withdrawing group is present and the nucleophile or leaving group is fluoride. For substitutions on pyridine rings with good leaving groups like chloride, concerted mechanisms are considered to be common. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions have become indispensable in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organoboron compound with an organohalide and is widely used for the synthesis of biaryls, polyolefins, and styrenes. wikipedia.orglibretexts.org The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction has been successfully applied to dichloro-heteroaromatics, including 2,6-dichloropyridine (B45657), to synthesize functionalized dinucleophilic fragments. researchgate.net

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is carried out under mild conditions and has found broad application in the synthesis of complex molecules. wikipedia.org A method for the chemoselective synthesis of alkynylpyridines from 3,5-dibromo-2,6-dichloropyridine (B8238365) has been developed using Sonogashira coupling, allowing for the synthesis of mono-, di-, tri-, and tetraalkynylated pyridines. nih.gov

Negishi Coupling: The Negishi coupling reaction couples organic halides or triflates with organozinc compounds to form carbon-carbon bonds. wikipedia.org This versatile reaction has a broad scope and can be used to couple sp3, sp2, and sp carbon atoms. wikipedia.orgorganic-chemistry.org Palladium catalysts are generally preferred due to their higher chemical yields and functional group tolerance. wikipedia.org An efficient palladium-catalyzed process has been developed for the Negishi coupling of secondary alkylzinc halides with aryl bromides and activated aryl chlorides. nih.gov

| Reaction | Organometallic Reagent | Electrophile | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compounds | Aryl/Vinyl Halides/Triflates | Forms C(sp2)-C(sp2) and C(sp2)-C(sp) bonds; tolerant of many functional groups. wikipedia.orglibretexts.org |

| Sonogashira | Terminal Alkynes | Aryl/Vinyl Halides | Forms C(sp)-C(sp2) and C(sp)-C(sp) bonds; often requires a copper co-catalyst. wikipedia.org |

| Negishi | Organozinc compounds | Aryl/Vinyl/Alkyl Halides/Triflates | Broad scope, including C(sp3)-C(sp2) bond formation; requires moisture and air-free conditions. wikipedia.orgnih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.orgnih.gov The development of various generations of catalyst systems has allowed for the coupling of a wide range of amines with numerous aryl partners under increasingly mild conditions. wikipedia.org

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Early systems utilized monodentate phosphine (B1218219) ligands, while later generations introduced bidentate and sterically hindered ligands, which expanded the reaction's scope to include primary amines and allowed for more efficient coupling. wikipedia.org The reaction is sensitive to the electronic and steric nature of both the aryl halide and the amine coupling partners. researchgate.net

Research continues to focus on the development of new and improved catalytic systems for the functionalization of halogenated pyridines. This includes the design of more active and stable catalysts that can operate under milder conditions with a broader range of substrates. The development of ligands plays a central role in this endeavor, with the aim of fine-tuning the electronic and steric properties of the palladium catalyst to achieve higher efficiency and selectivity. wiley.com

For instance, N-heterocyclic carbene (NHC) ligands have been explored for C4-selective cross-coupling of dichloropyridines, challenging the conventional site preference for reaction at the C-X bond adjacent to the nitrogen. nsf.gov Furthermore, the development of practical precatalysts and the investigation of reaction mechanisms continue to drive the evolution of these powerful synthetic methods. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Reactivity of the Ethenyl Moiety

The ethenyl (vinyl) group at the 3-position of the pyridine ring offers another site for chemical modification. This group can participate in a variety of reactions typical of alkenes, further expanding the synthetic utility of this compound. While specific research on the reactivity of the ethenyl moiety of this particular compound is not extensively detailed in the provided search results, general principles of alkene chemistry can be applied. Potential transformations include:

Addition Reactions: The double bond can undergo addition reactions with various reagents, such as halogens, hydrogen halides, and water (under acidic conditions), to introduce new functional groups.

Reduction: The vinyl group can be reduced to an ethyl group through catalytic hydrogenation.

Oxidation: The double bond can be cleaved oxidatively (e.g., via ozonolysis) to yield a carboxylic acid or an aldehyde, or it can be converted to an epoxide.

Polymerization: The vinyl group could potentially participate in polymerization reactions.

Cross-Coupling Reactions: The ethenyl group itself can act as a coupling partner in certain transition metal-catalyzed reactions, such as the Heck reaction.

The synthesis of derivatives of the pharmaceutical betahistine, which can be prepared from 2-vinylpyridine (B74390), highlights the utility of the vinyl group in constructing more complex molecules. acs.org

Electrophilic and Nucleophilic Addition Reactions to the Vinyl Group

The reactivity of the vinyl group in this compound is heavily influenced by the electron-withdrawing nature of the dichlorinated pyridine ring.

Electrophilic Addition: Generally, the double bond of an alkene reacts with electrophiles. libretexts.org In the case of vinylpyridines, the nitrogen atom can be protonated or complexed with a Lewis acid, which further deactivates the vinyl group towards electrophilic attack by increasing the electron-withdrawing effect of the ring. Standard electrophilic addition reactions, such as hydrohalogenation or hydration, are therefore expected to be less facile compared to simple alkenes. The reaction would likely require strong electrophiles and harsh conditions. Following Markovnikov's rule, the initial attack by an electrophile (like H⁺) would lead to a carbocation intermediate. The more stable carbocation would be formed at the carbon adjacent to the pyridine ring, where it can be stabilized by resonance, although this is counteracted by the inductive effect of the electronegative ring. libretexts.org

Nucleophilic Addition (Michael Addition): The strong electron-withdrawing character of the 2,6-dichloropyridyl group makes the vinyl group an excellent Michael acceptor. This facilitates conjugate addition of nucleophiles to the β-carbon of the vinyl group. nih.govnsf.gov This type of reaction is common for vinyl-substituted N-heterocycles. nih.gov A wide range of nucleophiles, including amines, thiols, alkoxides, and stabilized carbanions, can add across the double bond. nih.govmdpi.com For instance, the reaction of vinylpyridines with organolithium reagents has been shown to produce Michael adducts. nih.govnsf.gov The resulting anionic intermediate can be trapped by various electrophiles, not just a proton, allowing for further functionalization. nih.gov

| Nucleophile | Conditions | Product Type | Reference Example |

|---|---|---|---|

| Organolithium Reagents (e.g., tBuLi) | THF, low temperature | Alkyl-substituted ethylpyridine | Addition to 2-vinylpyridine nih.govnsf.gov |

| Amines (e.g., Ethylamine) | Acidic conditions | Aminoethyl-substituted pyridine | Addition to 2-vinylpyridine mdpi.com |

| Thiols (e.g., Thiophenol) | Base catalyst (e.g., KF/Alumina) | Thioether-substituted ethylpyridine | General for electron-deficient alkenes researchgate.net |

| Malonate Esters | Base-promoted | Functionalized alkylpyridine | Addition to 2- and 4-vinylpyridine (B31050) nih.gov |

Cycloaddition Reactions Involving the Ethenyl Functionality

The ethenyl group of this compound can participate as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. encyclopedia.pubchempedia.info The reactivity of the vinyl group in this context is enhanced by the electron-withdrawing nature of the attached dichloropyridine ring, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).

While thermal Diels-Alder reactions of vinylpyridines with unactivated dienes often result in low yields, the use of Lewis acids can significantly promote the reaction. nih.gov Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), coordinate to the pyridine nitrogen, further increasing the electron-withdrawing capacity of the ring and activating the dienophile. This promotion leads to good to excellent yields of the cycloadducts with high regioselectivity. nih.govresearchgate.net

For this compound, the reaction with an unsymmetrical diene like isoprene (B109036) would be expected to yield predominantly the "para" isomer, consistent with established trends for conventional dienophiles. nih.gov

Other types of cycloadditions, such as [2+2+2] cycloadditions catalyzed by transition metals, are also possible, providing routes to complex polycyclic systems. mdpi.com

Polymerization and Oligomerization Behavior of Vinylpyridines

Vinylpyridines, including 2-vinylpyridine and 4-vinylpyridine, are known to undergo polymerization through various mechanisms, including free-radical, anionic, and controlled radical polymerization techniques. researchgate.netacs.orggoogle.comwikipedia.org this compound, as a substituted vinylpyridine, is expected to exhibit similar reactivity.

Free-Radical Polymerization: This can be initiated using thermal or photochemical methods with standard free-radical initiators. google.com However, this method often leads to polymers with broad molecular weight distributions.

Controlled/Living Polymerization: Modern techniques allow for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersity.

Anionic Polymerization: Vinylpyridines are highly reactive in anionic polymerizations, often polymerizing almost instantaneously. acs.org This method is effective for producing well-defined block copolymers. acs.org

Nitroxide-Mediated Polymerization (NMP): This technique has been successfully used for the controlled free-radical polymerization of 2-vinylpyridine, yielding polymers with narrow molecular weight distributions. researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is a versatile method for preparing well-defined homopolymers and block copolymers of vinylpyridines, such as poly(vinylpyridine)-b-polystyrene. rsc.org

The presence of the two chlorine atoms on the pyridine ring of this compound would likely influence its polymerization behavior by altering the electronic and steric properties of the monomer, potentially affecting the polymerization rate and the properties of the resulting polymer.

Oxidative Transformations of the Alkene Moiety

The vinyl group of this compound is susceptible to various oxidative transformations common to alkenes. These reactions can be used to introduce new functional groups.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate for further transformations.

Dihydroxylation: Treatment with reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would yield the corresponding diol.

Oxidative Cleavage: Stronger oxidizing agents like hot, concentrated KMnO₄ or ozone (O₃) followed by an appropriate workup can cleave the double bond. Ozonolysis would yield 2,6-dichloropyridine-3-carbaldehyde.

Complexes of poly(vinylpyridine) with hydrogen peroxide have been developed as solid, safe equivalents of H₂O₂ for selective oxidation reactions, demonstrating the interaction of oxidizing agents with the pyridine system. rsc.org

Synergistic and Orthogonal Reactivity of Halogen and Ethenyl Groups

The presence of both chloro and ethenyl functionalities on the same pyridine scaffold allows for complex synthetic strategies based on either synergistic (cooperative) or orthogonal (selective) reactivity. nih.govresearchgate.netrsc.orgnih.gov

Orthogonal Reactivity: This approach involves the selective transformation of one functional group while leaving the other intact.

Reactions at the Chloro Groups: The chlorine atoms, particularly at the 2- and 6-positions of the electron-deficient pyridine ring, are susceptible to nucleophilic aromatic substitution (SₙAr). stackexchange.com The position ortho to the vinyl group (C-2) may be more sterically hindered, potentially allowing for regioselective substitution at the C-6 position. Furthermore, the chloro groups can act as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of C-C or C-heteroatom bonds without affecting the vinyl group under carefully chosen conditions.

Reactions at the Vinyl Group: Conversely, reactions such as catalytic hydrogenation could selectively reduce the vinyl group to an ethyl group without cleaving the C-Cl bonds. Similarly, hydroboration-oxidation would transform the vinyl group into a primary alcohol, leaving the chloro substituents untouched. libretexts.org

Synergistic Reactivity: In some cases, both groups might participate in a single transformation. For example, intramolecular cyclization reactions could be designed where a nucleophile, generated via a reaction at one of the chloro positions, subsequently attacks the vinyl group (or vice versa). Such strategies could provide rapid access to fused heterocyclic systems.

The ability to selectively address each functional group makes this compound a potentially valuable building block for the synthesis of complex, highly functionalized pyridine derivatives.

Synthetic Utility As a Key Building Block for Complex Molecules

Precursor for Advanced Heterocyclic Scaffolds

The pyridine (B92270) core is a "privileged scaffold" in medicinal chemistry, and its derivatives are integral to the design of novel therapeutic agents. nih.gov 2,6-Dichloro-3-ethenylpyridine serves as a valuable starting material for synthesizing more complex, fused heterocyclic systems, which are often sought for their enhanced biological activity and specific interactions with biological targets.

Pyrido[2,3-d]pyrimidines are a class of fused heterocycles that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. jocpr.com The synthesis of these structures often involves the construction of a pyrimidine (B1678525) ring onto a pre-existing pyridine.

While direct synthesis from this compound is not extensively documented, its structure is primed for such transformations. A plausible synthetic route involves the conversion of the ethenyl group into a functionality that can participate in a cyclization reaction. For example, oxidation of the vinyl group could yield a carboxylic acid or an aldehyde, which can then be reacted with a suitable three-atom component like urea (B33335) or guanidine (B92328) to form the fused pyrimidine ring. Another approach is the palladium-catalyzed coupling of a substituted pyrimidine with the pyridine core, followed by an intramolecular cyclization to yield the desired pyrido[2,3-d]pyrimidine (B1209978) system. nih.gov

Naphthyridines, which are bicyclic systems containing two nitrogen atoms in two fused six-membered rings, are another important class of heterocycles with significant applications in medicinal chemistry, including the development of selective FGFR4 inhibitors for hepatocellular carcinoma. mdpi.comnih.gov The synthesis of naphthyridine skeletons can be achieved through various strategies, often starting from substituted pyridines.

By analogy, this compound can serve as a precursor for 2,6-naphthyridine (B1209661) derivatives. The vinyl group can undergo transformations to build the second pyridine ring. For instance, reactions that introduce a three-carbon chain, followed by cyclization and aromatization, can lead to the formation of the naphthyridine core. The chlorine atoms on the starting pyridine ring offer additional points for modification, allowing for the synthesis of a diverse library of substituted naphthyridine analogues. mdpi.comderpharmachemica.com

Role in Medicinal Chemistry Research

The pyridine scaffold is a cornerstone in drug discovery, with its derivatives being integral to a vast number of FDA-approved drugs. nih.govnih.gov The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is crucial for molecular recognition at biological targets. This compound provides a robust starting point for creating novel drugs through target-oriented synthesis and for understanding how molecular structure affects biological function.

Target-oriented synthesis aims to create molecules that interact with a specific biological target, such as an enzyme or a receptor, to elicit a desired therapeutic effect. The 2,6-dichloropyridine (B45657) framework is a common feature in many biologically active compounds. The chlorine atoms can be selectively replaced by various nucleophiles (e.g., amines, alcohols, thiols) via SNAr reactions, allowing for the introduction of diverse functional groups that can interact with the target protein. The ethenyl group can be further functionalized to modulate properties like solubility, metabolic stability, or binding affinity. nih.govrsc.org This strategic derivatization enables chemists to fine-tune the pharmacological profile of the synthesized molecules.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. drugdesign.org By systematically modifying a lead compound and evaluating the biological activity of the resulting analogues, chemists can develop a predictive model for designing more potent and selective drugs.

This compound is an excellent starting point for SAR studies. The two chlorine atoms can be independently substituted, allowing for the exploration of the chemical space around the pyridine core. For example, replacing one or both chlorine atoms with different groups can reveal which positions are sensitive to steric or electronic changes. The ethenyl group can also be modified (e.g., reduced to an ethyl group, oxidized, or used in coupling reactions) to probe its influence on activity. nih.gov Such studies are crucial for optimizing lead compounds into clinical candidates. nih.govmdpi.com

| Compound ID | R1 (at C2) | R2 (at C6) | Modification at C3 | Biological Target | IC50 (nM) |

|---|---|---|---|---|---|

| 1 | -Cl | -Cl | -CH=CH2 | Kinase A | 500 |

| 2 | -NHCH3 | -Cl | -CH=CH2 | Kinase A | 150 |

| 3 | -NHCH3 | -NHCH3 | -CH=CH2 | Kinase A | 50 |

| 4 | -NHCH3 | -NHCH3 | -CH2CH3 | Kinase A | 200 |

| 5 | -OCH3 | -Cl | -CH=CH2 | Kinase A | 800 |

Applications in Agrochemical Discovery and Development

Pyridine-based compounds play a significant role in modern agriculture as active ingredients in fungicides, insecticides, and herbicides. nih.gov The unique chemical properties of the pyridine ring contribute to the efficacy and selectivity of these agrochemicals. The "Intermediate Derivatization Method" is a key strategy in agrochemical research, where known intermediates are used to discover novel lead compounds efficiently. nih.govresearchgate.net

This compound serves as a valuable intermediate in this field. Its derivatives, such as 2,6-dichloro-3-nitropyridine (B41883), have been noted for their herbicidal properties and as intermediates for other agricultural applications. google.com The reactive handles on the molecule allow for the synthesis of a wide array of derivatives that can be screened for pesticidal activity. For example, the chlorine atoms can be displaced to introduce toxophores, while the vinyl group can be modified to alter the compound's physical properties, such as its uptake and translocation in plants or pests. This synthetic flexibility makes it a key component in the pipeline for developing new and effective crop protection solutions. researchgate.netnih.gov

Strategic Incorporation into Agrochemical Leads

There is no available information to suggest the strategic incorporation of the this compound moiety into agrochemical lead compounds. The process of lead optimization in agrochemical development involves modifying a parent compound to enhance its efficacy, selectivity, and environmental profile. While various substituted pyridines are explored in this context, there are no documented instances of this compound being a key structural element in such optimization studies. Research in this area often focuses on derivatives of compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine, which are crucial intermediates for several crop-protection products. semanticscholar.orgnih.gov

Development of Functional Materials and Probes

Similarly, a review of the available literature does not indicate a role for this compound in the development of functional materials or chemical probes. Functional materials derive their properties from their specific chemical structure and composition. While pyridine-containing polymers and materials are known, the contribution of this specific dichlorinated ethenylpyridine is not documented. In the realm of chemical probes—small molecules used to study biological systems—there is no evidence of this compound being employed as a core structure or a synthetic intermediate for such tools. The development of chemical probes is a burgeoning field, crucial for target validation in drug discovery, but the subject compound has not been featured in this application according to available data. researchgate.net

Mechanistic and Computational Chemistry Insights

Quantum Chemical Calculations (e.g., DFT) for Reaction Pathway Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the complex reaction pathways of substituted pyridines like 2,6-dichloro-3-ethenylpyridine. By modeling the electronic structure of the molecule, DFT can predict the most likely sites for nucleophilic or electrophilic attack, map potential energy surfaces, and identify stable intermediates and transition states, thereby clarifying reaction mechanisms.

For dichloropyridine systems, DFT calculations help in understanding the interplay of inductive and resonance effects of the substituents. The two chlorine atoms at the C2 and C6 positions act as strong electron-withdrawing groups, significantly lowering the electron density of the pyridine (B92270) ring and making it susceptible to nucleophilic aromatic substitution (SNAr). The ethenyl (vinyl) group at the C3 position introduces a site of unsaturation that can participate in addition reactions and also electronically influences the pyridine ring through conjugation.

Computational studies on related molecules, such as 2,3-dichloropyridine, have been performed to calculate key electronic properties. scholarsresearchlibrary.com These calculations reveal the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity. For instance, the LUMO is typically distributed over the pyridine ring, indicating the sites most susceptible to nucleophilic attack. scholarsresearchlibrary.comresearchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents electron-rich and electron-deficient regions, guiding the prediction of how the molecule will interact with other reagents. scholarsresearchlibrary.com By calculating the energies of potential intermediates and transition states, DFT can be used to trace the most energetically favorable reaction paths for processes like SNAr, C-H functionalization, or reactions involving the vinyl group. mdpi.com

Transition State Analysis and Energy Landscapes of Key Transformations

Understanding the energy landscapes and transition states of reactions involving this compound is fundamental to predicting reaction kinetics and outcomes. A primary transformation for this substrate is Nucleophilic Aromatic Substitution (SNAr), where a nucleophile replaces one of the chlorine atoms.

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex. wikipedia.org

First Transition State (TS1): The reaction begins with the nucleophilic attack on one of the carbon atoms bearing a chlorine atom (C2 or C6). This approach leads to the first transition state, which is the highest energy point on the path to the Meisenheimer intermediate. Computational analysis of this step involves locating the geometry and energy of TS1, which represents the primary activation energy barrier for the reaction. nih.gov

Second Transition State (TS2): The subsequent step is the departure of the chloride leaving group to restore the aromaticity of the ring. This process passes through a second transition state (TS2). The energy barrier for this step is typically lower than the first, making the initial nucleophilic attack the rate-determining step.

DFT calculations can model this entire energy profile, providing quantitative data on the activation energies (ΔG‡) for both transition states and the relative stability of the Meisenheimer intermediate. nih.gov For this compound, the energy landscape would also reveal the relative activation barriers for attack at the C2 versus the C6 position, providing insight into the regioselectivity of the reaction. While some SNAr reactions can proceed through a concerted mechanism without a stable intermediate, this is less common for highly activated systems like dichloropyridines. nih.govresearchgate.net

Prediction of Regio- and Stereoselectivity in Chemical Reactions

Computational chemistry provides critical insights into the selectivity of reactions involving multifunctional molecules like this compound.

Regioselectivity: The primary question of regioselectivity in this molecule concerns nucleophilic attack at the C2 versus the C6 position. Both positions are activated by the pyridine nitrogen and the inductive effect of the chlorine atoms. However, their electronic environments are rendered inequivalent by the C3-ethenyl group.

Electronic Effects: The vinyl group's electronic influence (whether it is net-donating or withdrawing via resonance) can subtly alter the electrophilicity of the adjacent C2 position compared to the more distant C6 position.

Steric Hindrance: The vinyl group at C3 presents greater steric hindrance for an incoming nucleophile attacking the C2 position compared to the relatively unencumbered C6 position.

Computational models can predict the favored site of attack by comparing the activation energies for the two possible pathways. By calculating the energies of the transition states leading to the C2- and C6-substituted Meisenheimer complexes, the kinetic product can be determined. nih.govresearchgate.net Such analyses on the closely related 2,6-dichloro-3-nitropyridine (B41883) have shown that electronic factors often dominate, leading to substitution at the more electronically deficient position despite potential steric hindrance.

Stereoselectivity: The ethenyl group is a prochiral center for many reactions, such as cycloadditions, epoxidations, or hydroborations.

Cycloaddition Reactions: In reactions like the Diels-Alder or photochemical [2+2] cycloadditions, the stereochemical outcome (e.g., endo vs. exo, or syn vs. anti) is determined by the geometry of the transition state. nih.govnih.gov Computational modeling of these transition states can accurately predict the favored diastereomer by comparing their relative energies. nih.gov Studies on other vinyl pyridines have shown that the electronic nature and position of the pyridine nitrogen significantly influence both the yield and stereoselectivity of such reactions. nih.gov

Asymmetric Catalysis: In enantioselective reactions, computational methods can model the interaction between the substrate, the chiral catalyst, and the reagent to predict which enantiomer will be formed preferentially. This involves analyzing the transition state assemblies for the competing pathways leading to the (R) and (S) products.

Machine learning models, trained on large datasets of computationally derived or experimental reaction outcomes, are also emerging as powerful tools for the rapid prediction of regioselectivity in the functionalization of heterocycles. nih.govrsc.org

Electronic Structure and Reactivity Predictions for Substituted Pyridines

The reactivity of this compound is governed by its electronic structure, which can be quantitatively described using DFT calculations. Analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) provides a robust framework for predicting chemical behavior.

The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen atom significantly lowers the energy of the LUMO, making the molecule a good electrophile, particularly for SNAr reactions. The HOMO, conversely, is associated with regions of higher electron density and indicates sites prone to electrophilic attack.

A DFT study on the related 2,3-dichloropyridine using the B3LYP/LANL2DZ basis set provides analogous insights. scholarsresearchlibrary.comresearchgate.net The calculations show that the HOMO is concentrated over the entire molecule, while the LUMO is primarily located on the pyridine ring, indicating its susceptibility to nucleophilic attack. scholarsresearchlibrary.com The energy difference between the HOMO and LUMO, known as the frontier orbital gap, is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com

| Parameter | Calculated Value | Reference |

|---|---|---|

| Energy | -274.9074 a.u. | scholarsresearchlibrary.comresearchgate.net |

| HOMO Energy | -7.47 eV | scholarsresearchlibrary.comresearchgate.net |

| LUMO Energy | -1.72 eV | scholarsresearchlibrary.comresearchgate.net |

| Frontier Orbital Energy Gap (ΔE) | 5.75 eV | scholarsresearchlibrary.comresearchgate.net |

| Dipole Moment | 4.36 Debye | scholarsresearchlibrary.comresearchgate.net |

Table 1: Calculated Electronic Properties for 2,3-Dichloropyridine via DFT (B3LYP/LANL2DZ). These values serve as an estimate for understanding the electronic profile of dichloropyridine systems.

The Molecular Electrostatic Potential (MEP) map further clarifies reactivity. It illustrates the charge distribution, with red regions (negative potential) indicating electron-rich areas that are attractive to electrophiles (e.g., the pyridine nitrogen lone pair) and blue regions (positive potential) highlighting electron-poor areas susceptible to nucleophilic attack (e.g., the carbon atoms attached to chlorine). scholarsresearchlibrary.comtandfonline.com For this compound, the most positive potential would be expected on the carbon atoms at positions 2 and 6, confirming them as the primary sites for nucleophilic substitution.

Spectroscopic Characterization Methodologies for Reaction Intermediates

The characterization of transient or stable intermediates is crucial for confirming reaction mechanisms. For reactions involving this compound, a combination of spectroscopic techniques is employed, with X-ray crystallography providing the most definitive structural evidence when stable species can be isolated.

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of molecules. It can be used to:

Confirm Product Structure: Unambiguously verify the constitution and stereochemistry of the final products, confirming, for example, the regioselectivity of a nucleophilic substitution or the stereochemical outcome of a cycloaddition reaction. redalyc.orgresearchgate.net

Characterize Stable Intermediates: In some SNAr reactions, the intermediate Meisenheimer complex is exceptionally stable and can be crystallized and characterized. mdpi.com This provides direct evidence for the stepwise reaction mechanism. Crystal structures of related substituted pyridines, such as 2,6-dichloro-3-nitropyridine, have been successfully determined, providing precise bond length and angle data. researchgate.net

Other Spectroscopic Methods: When intermediates are too reactive to be isolated for crystallography, other spectroscopic methods are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for characterizing reaction intermediates in solution. The formation of a Meisenheimer complex, for instance, involves a change from sp2 to sp3 hybridization at the carbon atom being attacked, which results in a distinct upfield shift in the 13C NMR spectrum and significant changes in the 1H NMR spectrum, providing evidence for its formation even if it is short-lived. wikipedia.orgmdpi.com

UV-Visible Spectroscopy: The formation of highly conjugated, colored Meisenheimer complexes can often be monitored by UV-Vis spectroscopy, as they typically exhibit strong absorption bands in the visible region that are absent in the starting materials and products. mdpi.com

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect charged intermediates, such as the anionic Meisenheimer complex, directly from a reacting mixture.

Advanced techniques like photocrystallography are also being developed to generate and structurally characterize highly reactive intermediates within a crystalline matrix, offering a pathway to study species that are otherwise inaccessible. osti.gov

Emerging Trends and Future Research Directions

Sustainable and Green Synthesis Approaches for Halogenated Ethenylpyridines

Another significant trend is the move towards solvent-free synthesis . nih.govsynplechem.com By eliminating volatile organic solvents, these methods reduce waste and minimize the environmental and health hazards associated with their use. acs.org Reactions can be carried out by grinding solid reactants together or by using a minimal amount of a recyclable catalyst. synplechem.com For example, the synthesis of 2,4,6-triarylpyridines has been achieved in excellent yields under solvent-free conditions by reacting chalcones with ammonium (B1175870) acetate. synplechem.com The application of such solvent-free approaches to the synthesis of halogenated ethenylpyridines could offer a more sustainable manufacturing process.

Multicomponent reactions, which allow for the synthesis of complex molecules in a single step from three or more reactants, are also being explored within the framework of green chemistry. illinois.edu These one-pot syntheses reduce the number of steps required, minimizing waste and energy consumption. optimlpse.co.uk

While specific green synthesis routes for 2,6-dichloro-3-ethenylpyridine are not yet widely reported, the application of these sustainable methodologies to the synthesis of halogenated pyridines, in general, provides a clear path forward for the development of more eco-friendly production methods for this and other complex pyridine (B92270) structures.

Below is a table summarizing various green chemistry approaches applicable to pyridine synthesis:

| Green Chemistry Approach | Description | Potential Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave radiation to heat reactions. | Reduced reaction times, increased yields, improved product purity. optimlpse.co.ukchemcopilot.com |

| Solvent-Free Reactions | Reactions are conducted without a solvent or in the presence of a minimal amount of a recyclable catalyst. | Reduced waste, lower environmental impact, increased safety. nih.govsynplechem.com |

| Ionic Liquids (ILs) | Used as catalysts and/or solvents. | Low volatility, tunable properties, recyclability, enhanced reaction rates and selectivity. computabio.com |

| Multicomponent Reactions | Three or more reactants combine in a single step to form a complex product. | Fewer synthetic steps, reduced waste, lower energy consumption. illinois.edu |

Flow Chemistry and Continuous Processing in Pyridine Functionalization

Several classic pyridine syntheses have been successfully adapted to continuous flow systems. For example, the Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have been performed in microwave flow reactors, demonstrating the feasibility of producing these heterocyles in a continuous manner. nih.govarxiv.org The use of a Brønsted acid catalyst in the Bohlmann–Rahtz reaction within a flow system allows for a one-step synthesis of trisubstituted pyridines without the need to isolate intermediates. arxiv.org

The integration of multi-objective Bayesian optimization with active learning in continuous flow systems is also a promising area of research. This approach allows for the simultaneous optimization of multiple reaction parameters, such as yield and production rate, leading to the rapid identification of optimal synthetic conditions. synplechem.com

The table below highlights the key advantages of flow chemistry in pyridine synthesis:

| Feature | Description | Benefit |

| Enhanced Safety | Small reaction volumes and efficient heat dissipation. | Reduced risk of thermal runaways and explosions. computabio.com |

| Precise Reaction Control | Accurate control over temperature, pressure, and residence time. | Improved yields, higher selectivity, and reduced byproduct formation. computabio.com |

| Scalability | Production can be scaled up by running the system for longer periods or by using multiple reactors in parallel. | Seamless transition from laboratory-scale synthesis to industrial production. mit.edu |

| Process Intensification | Integration of multiple reaction and separation steps into a single continuous process. | Reduced plant footprint, lower capital costs, and increased efficiency. acs.org |

| Greener Chemistry | Reduced solvent usage and energy consumption. | Lower environmental impact and more sustainable manufacturing. computabio.com |

Bio-Inspired Catalysis for Selective Transformations

Chemo-enzymatic approaches, which combine chemical and biological transformations, are also being developed for the synthesis of pyridine derivatives. For example, a chemo-enzymatic dearomatization of activated pyridines has been developed to produce stereo-enriched piperidines, which are important building blocks in medicinal chemistry. mit.edu This method utilizes an amine oxidase/ene imine reductase cascade to achieve high stereoselectivity. mit.edu

Biomimetic catalysis , on the other hand, involves the design and synthesis of small molecules that mimic the function of enzymes. Pyridine-based ligands are often used in biomimetic chemistry to support transition metal ions in catalysts that mimic the active sites of metalloenzymes. acs.org These catalysts can be designed to perform selective transformations on pyridine rings, such as C-H functionalization, which is a significant challenge in traditional organic synthesis. nih.gov

The selective halogenation of pyridines is another area where bio-inspired approaches could be beneficial. Halogenase enzymes are capable of regioselectively installing halogen atoms onto organic molecules under mild conditions. nih.gov While the direct enzymatic halogenation of a pyridine ring is challenging due to its electron-deficient nature, the development of engineered enzymes or biomimetic catalysts could provide a pathway for the selective halogenation of pyridine precursors.

While the direct application of bio-inspired catalysis to the synthesis of this compound has not been reported, the progress in enzymatic and biomimetic transformations of the pyridine ring suggests that these methods could be adapted for the synthesis of complex halogenated pyridine derivatives in the future.

The following table summarizes the key features of bio-inspired catalysis in pyridine synthesis:

| Approach | Description | Key Advantages |

| Biocatalysis | Use of enzymes or whole microorganisms to catalyze reactions. | High selectivity (regio-, stereo-, and chemo-selectivity), mild reaction conditions, environmentally friendly. chemcopilot.com |

| Chemo-enzymatic Synthesis | Combination of chemical and enzymatic steps to create a synthetic route. | Combines the versatility of chemical synthesis with the selectivity of biocatalysis. mit.edu |

| Biomimetic Catalysis | Use of synthetic catalysts that mimic the structure and function of enzymes. | Can be designed for specific transformations, often more robust than natural enzymes. acs.org |

Data-Driven and AI-Assisted Retrosynthesis of Complex Pyridine Structures

Template-based methods rely on a predefined set of reaction rules or templates extracted from reaction databases. computabio.com These methods are highly interpretable but may be limited by the completeness of the template library. mit.edu

Template-free methods , on the other hand, learn the underlying patterns of chemical reactivity directly from the data and can, in principle, propose entirely new reactions. nih.gov

Data-driven approaches are not limited to retrosynthesis. Machine learning models are also being developed to predict reaction outcomes, optimize reaction conditions, and even suggest the appropriate catalysts and solvents for a given transformation. illinois.edu This can be particularly useful for the synthesis of complex pyridines, where the interplay of multiple functional groups can lead to unexpected side reactions.

For the synthesis of this compound, a data-driven approach could be used to:

Propose multiple retrosynthetic routes starting from commercially available materials.

Predict the optimal conditions for each reaction step, including the choice of catalyst, solvent, and temperature.

Identify potential side products and suggest purification strategies.

The table below provides an overview of the role of AI and data-driven methods in the synthesis of complex pyridine structures:

| Application | Description | Impact on Synthesis |

| Retrosynthesis Planning | AI algorithms propose disconnections and build synthetic routes. | Accelerates the design of novel and efficient synthetic pathways. chemcopilot.comengineering.org.cn |

| Reaction Outcome Prediction | Machine learning models predict the products and yields of chemical reactions. | Helps in validating proposed synthetic steps and avoiding failed experiments. nih.gov |

| Reaction Condition Optimization | Algorithms suggest optimal catalysts, solvents, and other reaction parameters. | Improves reaction efficiency and reduces the need for extensive experimental screening. illinois.edu |

| Automated Synthesis | Integration of AI planning with robotic platforms for hands-free synthesis. | Enables high-throughput synthesis and accelerates the discovery of new molecules. optimlpse.co.ukucla.edu |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-Dichloro-3-ethenylpyridine, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated pyridine precursors and ethenyl boronate esters. For example, analogous reactions with 2,6-dichloro-4-(dioxaborolan-2-yl)pyridine derivatives have been optimized using palladium catalysts and base selection (e.g., K₂CO₃) to enhance yields . Reaction conditions (temperature, solvent polarity, and stoichiometry) are systematically varied to minimize side products like dehalogenation or over-functionalization. Purification typically involves column chromatography followed by recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : The ethenyl group’s protons appear as distinct doublets (J ≈ 16–18 Hz) in the ¹H NMR spectrum, while chlorine substituents deshield adjacent carbons in ¹³C NMR.

- X-ray Crystallography : Structural confirmation relies on SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly for verifying the stereochemistry of the ethenyl group and chlorine positions .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and isotopic patterns consistent with chlorine atoms.

Q. How can the reactivity of the ethenyl group in this compound be exploited in further functionalization?

- Methodological Answer : The ethenyl group undergoes electrophilic additions (e.g., bromination) or Diels-Alder reactions. For instance, bromine in CCl₄ selectively adds across the double bond, monitored by TLC to avoid over-bromination. Cycloaddition reactions require careful temperature control (0–5°C) to preserve the pyridine ring’s stability.

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in crystallographic data during structural determination of halogenated pyridines?

- Methodological Answer : Discrepancies in bond angles or torsional strain (e.g., between experimental and DFT-calculated structures) are addressed by refining disorder models in SHELXL. Twinning or pseudosymmetry, common in chlorinated aromatics, is resolved using the TwinRotMat option in SHELXE to improve R-factor convergence . High-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis further validate packing interactions.

Q. How do computational methods assist in predicting the regioselectivity of electrophilic attacks on this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic aromatic substitution sites by analyzing Fukui indices and electrostatic potential maps. For example, the meta-directing effect of chlorine substituents directs electrophiles to the ethenyl-bearing position, validated by comparing calculated activation energies with experimental product distributions .

Q. What methodologies are used to analyze and mitigate competing reaction pathways in the synthesis of this compound derivatives?

- Methodological Answer : Competing pathways (e.g., dehalogenation or ring-opening) are identified via LC-MS monitoring of reaction intermediates. Kinetic studies under varying temperatures and catalyst loadings isolate rate-determining steps. For instance, lowering Pd catalyst concentrations reduces β-hydride elimination byproducts in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.